2-Hydrazinopyrimidine chemical properties and structure
2-Hydrazinopyrimidine chemical properties and structure
An In-depth Technical Guide to 2-Hydrazinopyrimidine: A Core Scaffold in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrimidine nucleus is one such scaffold, forming the backbone of numerous therapeutic agents.[1] Within this class, 2-hydrazinopyrimidine (also known as pyrimidin-2-ylhydrazine) stands out as a uniquely versatile and reactive building block. Its strategic importance lies in the dual functionality of the electron-deficient pyrimidine ring and the highly nucleophilic hydrazine moiety. This combination allows for facile elaboration into a diverse array of complex heterocyclic systems, particularly those designed as protein kinase inhibitors for oncology.[1][2]
This technical guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of 2-hydrazinopyrimidine. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the practical application of this pivotal chemical intermediate.
Chemical Identity and Physicochemical Properties
2-Hydrazinopyrimidine is typically supplied as a hydrate, appearing as a white to light yellow or brown crystalline powder.[3] Its fundamental properties are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | pyrimidin-2-ylhydrazine | [3][4] |
| CAS Number | 7504-94-1 | [3][4] |
| Molecular Formula | C₄H₆N₄ | [3][4] |
| Molecular Weight | 110.12 g/mol (anhydrous basis) | [4] |
| Melting Point | 110-115 °C | |
| Appearance | White to light yellow/brown powder | [3] |
| SMILES | NNc1ncccn1 | [3] |
| InChI Key | QDGHXQFTWKRQTG-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 63.8 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
Molecular Structure and Tautomerism
A critical aspect of the chemistry of 2-hydrazinopyrimidine is its existence in a tautomeric equilibrium. The molecule can interconvert between the amino (hydrazino) form and the imino (hydrazone) form.[5] This phenomenon is common in heterocyclic compounds containing amino or hydroxyl groups adjacent to endocyclic nitrogen atoms.[6][7]
While derivatives can favor one form over the other depending on substitution, solvent, and pH, 2-hydrazinopyrimidine predominantly exists as the aromatic amino tautomer, 2-hydrazinopyrimidine.[5] This stability is attributed to the aromaticity of the pyrimidine ring in this form. The imino tautomer, 2(1H)-pyrimidinone hydrazone, disrupts this aromaticity.
Caption: Tautomeric equilibrium of 2-hydrazinopyrimidine.
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of 2-hydrazinopyrimidine involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted pyrimidine, typically 2-chloropyrimidine, with hydrazine hydrate. The pyrimidine ring's electron-deficient nature facilitates attack by the strong nucleophile, hydrazine.
Experimental Protocol: Synthesis from 2-Chloropyrimidine
This protocol is adapted from established procedures for analogous hydrazino-heterocycles.[8][9]
Materials:
-
2-Chloropyrimidine
-
Hydrazine hydrate (80-99%)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyrimidine (1 equivalent).
-
Addition of Reagent: Carefully add an excess of hydrazine hydrate (5-10 equivalents). Causality Note: Using a large excess of hydrazine hydrate serves both as the nucleophile and the solvent, ensuring the reaction goes to completion and minimizing the formation of dimeric side products.[9]
-
Heating: Heat the reaction mixture to 100 °C and maintain stirring for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-hydrazinopyrimidine.
Caption: Workflow for the synthesis of 2-hydrazinopyrimidine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-hydrazinopyrimidine is primarily driven by the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily participates in condensation reactions, especially with carbonyl compounds.[10][11]
Formation of Hydrazones
The reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of its application. This reaction is often the first step in constructing more complex molecular architectures. These hydrazone derivatives are not merely intermediates; they are a class of compounds being actively investigated for their own biological activities, including potent anti-cancer effects.[12]
A Privileged Scaffold for Kinase Inhibitors
The 2-aminopyrimidine core, readily accessible from 2-hydrazinopyrimidine, is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The nitrogen atoms in the pyrimidine ring are perfectly positioned to form key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[12]
For example, derivatives of the 2,4-diaminopyrimidine scaffold, which can be synthesized from 2-hydrazinopyrimidine precursors, have led to FDA-approved drugs like Ceritinib (an ALK inhibitor) and clinical candidates such as Cerdulatinib (a JAK/Syk inhibitor).[12] More directly, recent research has focused on 2,4-diarylaminopyrimidine hydrazones as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation and migration.[12]
Caption: General reaction to form bioactive hydrazone derivatives.
Spectroscopic Profile for Structural Elucidation
Unambiguous characterization of 2-hydrazinopyrimidine is essential for its use in synthesis. The following spectroscopic signatures are expected.
-
¹H NMR: The spectrum will show distinct signals for the three pyrimidine ring protons, with chemical shifts and coupling patterns characteristic of this heteroaromatic system. Additional signals, often broad, will correspond to the protons of the hydrazine group (-NH- and -NH₂).
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands) in the 3200-3400 cm⁻¹ region.[13] Vibrations corresponding to C=N and C=C bonds within the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.[14]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the anhydrous compound (110.0592 g/mol for the exact mass).[4]
Safety and Handling
As with all reactive chemical reagents, proper handling of 2-hydrazinopyrimidine is paramount.
-
Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Hydrazinopyrimidine is far more than a simple heterocyclic compound; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the predictable and useful reactivity of its hydrazine functional group, makes it an ideal starting point for the construction of complex molecular libraries. Its proven role as a core scaffold for high-value therapeutic targets, particularly protein kinases, ensures that 2-hydrazinopyrimidine will remain a compound of significant interest in the ongoing quest for novel and more effective medicines.
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